molecular formula C9H17ClN2O2 B11775827 (R)-4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride CAS No. 1956437-57-2

(R)-4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride

Cat. No.: B11775827
CAS No.: 1956437-57-2
M. Wt: 220.69 g/mol
InChI Key: DUZMXZVSNZBVSK-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride is a compound that belongs to the class of heterocyclic organic compounds It features a pyrrolidinone ring substituted with a hydroxy group and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride typically involves the selective functionalization of piperidine derivatives. One common method includes the ring contraction and deformylative functionalization of N-substituted piperidines. This process involves the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

®-4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce an alcohol.

Scientific Research Applications

®-4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of ®-4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a hydroxy group and a piperidine ring makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.

Biological Activity

(R)-4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride, often referred to as 4-Hydroxy-1-piperidin-4-yl-pyrrolidin-2-one hydrochloride, is a compound with significant biological activity and potential therapeutic applications. Its unique structure, characterized by a hydroxyl group and a piperidine ring, allows it to interact with various biological pathways, making it a subject of interest in pharmacological research.

PropertyValue
IUPAC Name4-hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride
Molecular FormulaC9H17ClN2O2
Molecular Weight184.24 g/mol
CAS Number941672-66-8
Physical FormColorless to Yellow Solid
Purity95%

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. The compound's hydroxyl group and piperidine moiety are crucial for its binding affinity and efficacy in various biological processes. Research indicates that it may act on neurotransmitter systems, particularly in the context of neurodegenerative diseases and psychiatric disorders.

Neuropharmacological Effects

Studies have shown that this compound exhibits potential neuroprotective properties. It has been evaluated for its effects on cholinergic systems, which are critical in conditions such as Alzheimer's disease. The compound demonstrates inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, which are key targets in the treatment of cognitive decline associated with neurodegeneration .

Antimicrobial Activity

Recent investigations highlight the antimicrobial potential of this compound. It has shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics . This suggests its potential role as a lead compound in developing new antibacterial agents.

Case Studies

  • Neurodegenerative Disease Models : In a study focusing on Alzheimer's disease models, this compound demonstrated significant improvement in cognitive function and reduced amyloid plaque formation . The compound's dual inhibition of AChE and BuChE suggests a multifaceted approach to treating cognitive impairment.
  • Antibacterial Efficacy : A comparative study evaluated the antibacterial activity of several piperidine derivatives, including this compound. The results indicated that this compound exhibited a potent inhibitory effect against both Gram-positive and Gram-negative bacteria, highlighting its potential for further development as an antimicrobial agent .

Properties

CAS No.

1956437-57-2

Molecular Formula

C9H17ClN2O2

Molecular Weight

220.69 g/mol

IUPAC Name

(4R)-4-hydroxy-1-piperidin-4-ylpyrrolidin-2-one;hydrochloride

InChI

InChI=1S/C9H16N2O2.ClH/c12-8-5-9(13)11(6-8)7-1-3-10-4-2-7;/h7-8,10,12H,1-6H2;1H/t8-;/m1./s1

InChI Key

DUZMXZVSNZBVSK-DDWIOCJRSA-N

Isomeric SMILES

C1CNCCC1N2C[C@@H](CC2=O)O.Cl

Canonical SMILES

C1CNCCC1N2CC(CC2=O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.